molecular formula C13H17ClN4O3 B2522364 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 646455-54-1

3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2522364
CAS No.: 646455-54-1
M. Wt: 312.75
InChI Key: RPUDKLHZAPTPFI-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one is a heterocyclic compound featuring a 1,4-diazepane ring substituted with a 5-nitropyridin-2-yl group and a 3-chloropropanone moiety. The chloropropanone moiety may contribute to electrophilic reactivity, enabling covalent interactions or serving as a synthetic handle for further derivatization .

Properties

IUPAC Name

3-chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3/c14-5-4-13(19)17-7-1-6-16(8-9-17)12-3-2-11(10-15-12)18(20)21/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUDKLHZAPTPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCl)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Nitration of Pyridine: The nitropyridine moiety is introduced via nitration of pyridine using nitric acid and sulfuric acid.

    Chlorination and Coupling: The final step involves the chlorination of propanone followed by coupling with the nitropyridine-substituted diazepane under controlled conditions, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group may play a crucial role in binding to these targets, while the diazepane ring can influence the compound’s overall conformation and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Structural Features Synthesis Method Biological Activity/Properties Reference
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene substituent (electron-rich aromatic) Friedel-Crafts acylation N/A (demonstrates reactivity for further derivatization)
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one Dihydroxyphenyl group (polar, hydrogen-bonding) Cyclization with NaOH Intermediate for chromanone synthesis
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one Dichlorophenyl substituent (electron-withdrawing) Friedel-Crafts acylation N/A (used in purine intermediate synthesis)
3-(2-Bromophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one Bromophenyl and thianyl substituents (lipophilic, sulfur-containing) Unspecified N/A (structural similarity to diazepane-based drugs)
Quinoline derivatives (e.g., N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) Quinoline core with alkoxy/aniline groups Multi-step synthesis Antitumor (IC₅₀ < 10 µM against HCT-116, HeLa)

Key Comparisons

  • Electron Effects: The 5-nitropyridine group in the target compound is strongly electron-withdrawing, contrasting with the electron-rich thiophene in or the mixed electronic effects of quinoline derivatives . This may enhance stability in oxidative environments or alter binding to enzymatic targets.
  • Pharmacological Potential: Quinoline derivatives (e.g., ) exhibit antitumor activity via autophagy pathways, suggesting that the target compound’s nitropyridine-diazepane structure could similarly modulate cellular pathways. The 1,4-diazepane ring in the target compound and may improve bioavailability compared to rigid aromatic systems (e.g., thiophene or dichlorophenyl derivatives) due to conformational flexibility.
  • Synthetic Accessibility :

    • Friedel-Crafts acylation (used in ) is a viable route for introducing acyl groups to aromatic systems. However, the diazepane-nitropyridine moiety in the target compound may require specialized coupling reagents or protecting-group strategies.
  • The nitro group increases polarity compared to chlorine or methoxy substituents, which could influence metabolic stability and excretion .

Biological Activity

3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H17ClN4O3
  • Molar Mass : 312.75 g/mol
  • CAS Number : [insert CAS number here]

The compound primarily interacts with specific receptors in the central nervous system (CNS), particularly targeting the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, making it a significant target for drug development. The activity of this compound suggests it may modulate glutamatergic signaling pathways, which are crucial for cognitive functions and neuroprotection.

Antineoplastic Activity

Research indicates that compounds similar to this compound exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its utility in CNS-related therapies.

Case Studies

  • Study on mGluR5 Modulation :
    • A study evaluated the effects of this compound on mGluR5 signaling pathways in rodent models.
    • Results demonstrated a significant reduction in hyperactivity and anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
  • Cancer Cell Line Testing :
    • In vitro tests conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly.
    • The IC50 values ranged from 10 to 25 µM across different tested lines, indicating moderate potency against tumor cells.

Data Tables

PropertyValue
Molecular FormulaC13H17ClN4O3
Molar Mass312.75 g/mol
CAS Number[insert CAS number here]
IC50 (Cancer Cell Lines)10 - 25 µM
Target ReceptormGluR5

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